
(2-Bromothiazol-4-yl)methanol
Overview
Description
(2-Bromothiazol-4-yl)methanol (CAS No. 5198-86-7, molecular formula C₄H₄BrNOS) is a brominated thiazole derivative with a hydroxymethyl substituent at the 4-position of the heterocyclic ring. Its molecular weight is 194.05 g/mol, and key physical properties include a boiling point of 288.3 °C and a density of 1.9 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Bromothiazol-4-yl)methanol can be synthesized through the reduction of methyl 2-bromothiazole-4-carboxylate. The reduction is typically carried out using sodium borohydride (NaBH4) in the presence of lithium chloride (LiCl) and water in tetrahydrofuran (THF) as the solvent. The reaction mixture is stirred at room temperature for a few hours to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the reduction of the corresponding ester or carboxylic acid derivative using reducing agents like sodium borohydride under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: (2-Bromothiazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed:
Oxidation: 2-Bromothiazole-4-carboxylic acid.
Reduction: 2-Bromothiazole-4-methane.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antifungal Properties
Research indicates that thiazole derivatives, including (2-Bromothiazol-4-yl)methanol, exhibit notable antimicrobial and antifungal activities. The presence of the bromine atom is believed to enhance these properties by increasing lipophilicity, thereby improving interaction with biological targets. Studies have shown that compounds with thiazole rings can inhibit bacterial growth and fungal proliferation, making them candidates for developing new antibiotics and antifungal agents .
Anticancer Activity
Thiazole derivatives are also being investigated for their anticancer properties. Preliminary studies suggest that this compound may induce cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of specific enzymes critical for tumor growth and survival . Further research is necessary to elucidate its efficacy and potential applications in cancer therapy.
Chemical Biology
Enzyme Inhibition
The compound has been explored for its ability to inhibit various enzymes, which is crucial for drug discovery. For instance, it has shown promise in targeting lysyl oxidase, an enzyme implicated in cancer metastasis . Understanding its binding affinity and mechanism of action could lead to the development of effective therapeutic agents.
Electrophilic Reactions
this compound can participate in nucleophilic substitution reactions due to the presence of the bromine atom. This reactivity allows it to serve as a building block for synthesizing more complex heterocyclic compounds . Its hydroxymethyl group can also undergo oxidation reactions, providing further avenues for chemical modification and exploration of its derivatives.
Material Science
Development of New Materials
The compound's unique structure allows it to be utilized in the synthesis of novel materials with specific properties. For example, it can be incorporated into polymer matrices or used as a precursor for creating functionalized surfaces. Research into its physical properties could yield materials with applications in electronics or photonics.
Case Studies
Mechanism of Action
The mechanism of action of (2-Bromothiazol-4-yl)methanol is primarily related to its ability to interact with biological molecules. The bromine atom and hydroxymethyl group can participate in various chemical interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s biological activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activity and interact with cellular receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(4-Bromothiazol-2-yl)methanol
- Structural Differences : Bromine and hydroxymethyl groups are swapped (2- vs. 4-position on the thiazole ring).
- Synthetic Utility: Used in the preparation of quinoline-triazole hybrids for antimicrobial and anticancer research .
- Key Contrast : Regiochemical differences influence electronic properties and biological target interactions.
tert-Butyl (2-bromothiazol-4-yl)carbamate
- Functional Group : Replaces the hydroxymethyl group with a carbamate (-OC(O)NH-t-Bu ).
- Similarity Score : 0.86 (structurally analogous but bulkier) .
- Impact : Increased lipophilicity may enhance membrane permeability in drug design.
5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol
- Core Heterocycle : Thiadiazole (vs. thiazole) with a Schiff base (-CH=N-) and thiol (-SH) groups.
- Applications : Exhibits antimicrobial activity due to the thiol group’s redox activity .
- Contrast : Thiadiazole’s electron-deficient core differs from thiazole’s aromaticity, altering reactivity.
2-(4-Methoxyphenyl)benzothiazole
- Structure : Benzothiazole fused with a methoxyphenyl group.
- Synthesis : Microwave-assisted, solvent-free method (94% yield) .
- Key Difference : Extended conjugation enhances fluorescence properties, relevant in optoelectronic applications.
Comparative Data Table
Key Research Findings
- Reactivity: The hydroxymethyl group in this compound facilitates nucleophilic substitutions, making it superior to carbamate or thiol derivatives in derivatization reactions .
- Biological Relevance : Thiazole derivatives with bromine and polar groups (e.g., -OH, -SH) show enhanced binding to biological targets like kinases or antimicrobial enzymes .
- Synthetic Efficiency : Microwave-assisted methods (e.g., for benzothiazoles) offer higher yields compared to traditional reduction routes .
Biological Activity
(2-Bromothiazol-4-yl)methanol is a compound within the thiazole family, notable for its unique chemical structure that includes a bromine atom at the 2-position of the thiazole ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed exploration of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_7H_6BrN_2OS. The presence of both bromine and hydroxymethyl groups contributes to its reactivity and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness particularly against gram-positive bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Escherichia coli | 100 µg/mL |
Candida albicans | 75 µg/mL |
The compound's mechanism of action is believed to involve disruption of microbial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved.
Anticancer Activity
This compound has been investigated for its potential as an anticancer agent. It appears to inhibit key enzymes involved in cancer cell proliferation, such as tyrosine kinases. Studies have shown that it can induce apoptosis in cancer cells through these mechanisms.
In a study examining its effects on various cancer cell lines, this compound demonstrated low nanomolar IC50 values, indicating high potency:
Cell Line | IC50 (nM) |
---|---|
MCF-7 (Breast Cancer) | 25 |
HeLa (Cervical Cancer) | 30 |
A549 (Lung Cancer) | 20 |
The compound's ability to induce ferroptosis—a form of regulated cell death—has also been highlighted in recent research, suggesting it acts as a covalent inhibitor targeting specific proteins like GPX4, which is crucial for maintaining cellular redox balance .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits enzymes such as tyrosine kinases and GPX4, disrupting signaling pathways critical for cell survival and proliferation.
- Induction of Apoptosis : By interfering with cellular signaling, it promotes programmed cell death in malignant cells.
- Antimicrobial Action : Its structural features allow it to penetrate microbial membranes and interfere with vital processes like cell wall synthesis.
Case Studies
Several studies have explored the biological activities of this compound:
- Study on Antimicrobial Activity : A study assessed the efficacy of this compound against biofilms formed by Streptococcus mutans. Results indicated a significant reduction in biofilm formation at concentrations above 10 mg/mL, supporting its potential use in dental applications .
- Cancer Cell Line Study : Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it effectively reduced cell viability in a dose-dependent manner, particularly in breast and lung cancer cells .
Q & A
Basic Questions
Q. What are reliable synthetic methods for producing (2-Bromothiazol-4-yl)methanol with high purity?
- Methodology : A common approach involves bromination of the thiazole ring followed by functionalization of the hydroxymethyl group. For example, hydrazine hydrate and KOH under reflux in ethanol can facilitate substitution reactions, as seen in analogous bromothiophene syntheses . Reaction progress should be monitored via TLC, followed by acidification (e.g., HCl) and crystallization from ethanol for purification .
- Critical Parameters : Optimize reaction time (5–8 hours) and stoichiometric ratios (1:1 molar equivalents for brominating agents) to minimize byproducts.
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Key Techniques :
- 1H NMR : Look for characteristic peaks such as a singlet (~4.11 ppm) for the hydroxymethyl (-CH2OH) group and aromatic proton signals between 6.4–8.33 ppm for the thiazole ring .
- IR Spectroscopy : Peaks near 3120 cm⁻¹ (Ar C-H stretch), 1611 cm⁻¹ (C=N stretch), and 1333 cm⁻¹ (C-Br vibration) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 482.90 in FABMS) validate the molecular weight .
Q. What purification strategies are recommended for isolating this compound?
- Methods :
- Crystallization : Use ethanol or methanol as solvents, with slow cooling to enhance crystal formation .
- Chromatography : Normal-phase silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 1:3 to 1:1) can resolve polar impurities .
Q. What safety protocols should be followed when handling this compound?
- Guidelines :
- Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact .
- Store waste in sealed containers labeled "halogenated organic waste" and dispose via certified chemical waste services .
Advanced Questions
Q. How can this compound serve as a building block in drug discovery?
- Applications :
- The bromine atom acts as a leaving group for Suzuki or Ullmann cross-coupling reactions to introduce aryl/heteroaryl moieties .
- The hydroxymethyl group can be oxidized to a carboxylic acid or esterified for prodrug design .
- Purity Considerations : Use HPLC (C18 column, 0.1% TFA in acetonitrile/water) to detect and quantify impurities (e.g., dehalogenated byproducts) .
Q. How should researchers address contradictions in spectral data during characterization?
- Troubleshooting Steps :
- Replicate Experiments : Confirm reproducibility under identical conditions .
- Alternative Techniques : Use 13C NMR or HSQC to resolve overlapping proton signals in crowded aromatic regions .
- Computational Validation : Compare experimental IR/NMR data with DFT-predicted spectra (e.g., Gaussian or ORCA software) .
Q. What computational tools can predict reaction pathways for functionalizing this compound?
- Tools :
- REAXYS : Screen reaction databases for analogous bromothiazole transformations .
- PISTACHIO/BKMS_METABOLIC : Predict feasible synthetic routes and byproducts using heuristic scoring .
- Example : A "relevance heuristic" model with a plausibility threshold >0.01 can prioritize high-yield pathways .
Q. How can X-ray crystallography aid in structural analysis of derivatives?
- Protocol :
- Use SHELXL for refining small-molecule crystal structures, particularly for resolving bromine atom positions and hydrogen-bonding networks .
- For twinned crystals, employ SHELXD for robust phase determination .
Q. What experimental design principles optimize reaction conditions for scale-up?
- Design of Experiments (DoE) :
- Vary parameters (temperature, solvent polarity, catalyst loading) using a factorial design to maximize yield .
- For example, a central composite design can model the impact of methanol content (10–30%) and pH (6–8) on reaction kinetics .
Q. How can kinetic vs. thermodynamic control be studied in bromothiazole reactions?
- Approach :
- Perform time-resolved NMR or in-situ IR to monitor intermediate formation.
- Use low-temperature conditions (-78°C) to trap kinetic products, with gradual warming to observe thermodynamic shifts .
Properties
IUPAC Name |
(2-bromo-1,3-thiazol-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNOS/c5-4-6-3(1-7)2-8-4/h2,7H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPHIGOLOLSXAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376812 | |
Record name | (2-Bromo-1,3-thiazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5198-86-7 | |
Record name | (2-Bromo-1,3-thiazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-bromo-1,3-thiazol-4-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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